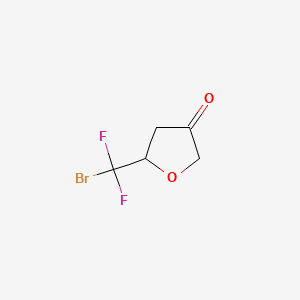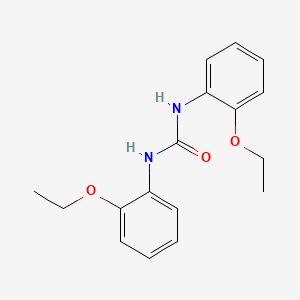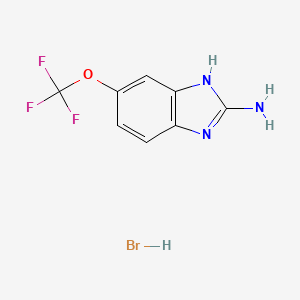![molecular formula C6H14ClNS B13462160 [(2S)-piperidin-2-yl]methanethiol hydrochloride](/img/structure/B13462160.png)
[(2S)-piperidin-2-yl]methanethiol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S)-piperidin-2-yl]methanethiol hydrochloride is a chemical compound with a piperidine ring structure Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-piperidin-2-yl]methanethiol hydrochloride typically involves the reaction of piperidine with methanethiol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperidine reacts with methanethiol in the presence of a suitable base to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S)-piperidin-2-yl]methanethiol hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine (Br2) and iodine (I2).
Reduction: Reducing agents such as zinc and acid can be used.
Substitution: Electrophiles like alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: Thiolates are formed.
Substitution: Substituted piperidine derivatives are formed.
Wissenschaftliche Forschungsanwendungen
[(2S)-piperidin-2-yl]methanethiol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemical intermediates.
Wirkmechanismus
The mechanism of action of [(2S)-piperidin-2-yl]methanethiol hydrochloride involves its interaction with specific molecular targets. The thiol group can form covalent bonds with target proteins, affecting their function. The piperidine ring can interact with various receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A basic structure similar to [(2S)-piperidin-2-yl]methanethiol hydrochloride.
Methanethiol: Contains the thiol group but lacks the piperidine ring.
Piperine: A naturally occurring piperidine derivative with different biological activities.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the thiol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H14ClNS |
|---|---|
Molekulargewicht |
167.70 g/mol |
IUPAC-Name |
[(2S)-piperidin-2-yl]methanethiol;hydrochloride |
InChI |
InChI=1S/C6H13NS.ClH/c8-5-6-3-1-2-4-7-6;/h6-8H,1-5H2;1H/t6-;/m0./s1 |
InChI-Schlüssel |
OVHTVQWDZNLWSU-RGMNGODLSA-N |
Isomerische SMILES |
C1CCN[C@@H](C1)CS.Cl |
Kanonische SMILES |
C1CCNC(C1)CS.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


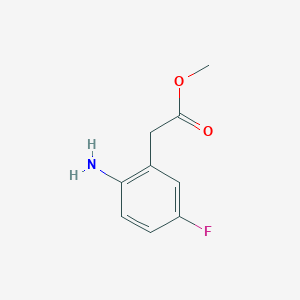
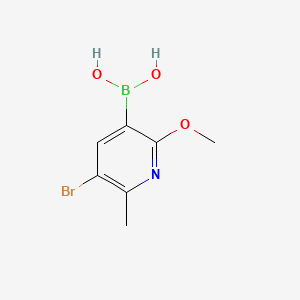
![3-[6-Bromo-2-oxobenzo[cd]indol-1(2H)-yl]piperidine-2,6-dione](/img/structure/B13462108.png)
![1-Methyl-3-oxa-1,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B13462113.png)
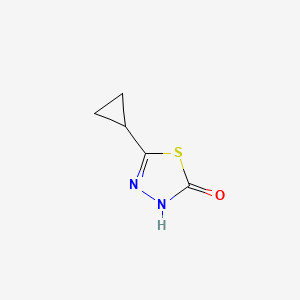
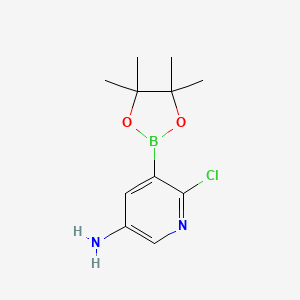
![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B13462129.png)
![[(E)-2-(6-Methylpyridin-3-YL)ethenyl]boronic acid](/img/structure/B13462137.png)
